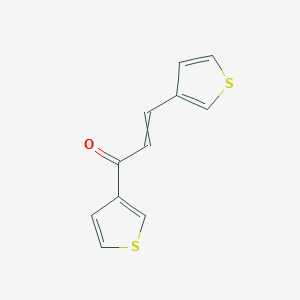

1,3-Di(3-thienyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Di(3-thienyl)prop-2-en-1-one is an organic compound with the molecular formula C11H8OS2 It is a member of the chalcone family, characterized by the presence of two thiophene rings connected by a propenone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Di(3-thienyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 3-thiophenecarboxaldehyde with acetone in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Di(3-thienyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Bromine, nitric acid; reactions are conducted in solvents like acetic acid or chloroform at controlled temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, alkanes

Substitution: Halogenated or nitrated derivatives of the thiophene rings

Wissenschaftliche Forschungsanwendungen

1,3-Di(3-thienyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. It is also employed in the study

Biologische Aktivität

1,3-Di(3-thienyl)prop-2-en-1-one, also known as (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one, is an organic compound that has garnered attention for its diverse biological activities. This compound is a derivative of chalcone and features two thiophene rings, which significantly influence its electronic properties and reactivity. The following sections will explore its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthetic Routes

The compound can be synthesized through the Claisen-Schmidt condensation reaction . This involves the reaction of thiophene-3-carbaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide, typically using ethanol or methanol as solvents under reflux conditions.

Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H8OS2 |

| Molecular Weight | 220.3 g/mol |

| IUPAC Name | (E)-1,3-di(thiophen-3-yl)prop-2-en-1-one |

| InChI Key | AVXNUVHHGJELRS-OWOJBTEDSA-N |

Anticancer Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds structurally related to chalcones can induce apoptosis in breast cancer cells (MCF-7), with some derivatives showing higher efficacy than established drugs such as Tamoxifen . The mechanism appears to involve the disruption of cellular processes critical for cancer cell survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Its interaction with bacterial membranes and inhibition of essential enzymes contribute to its effectiveness against various pathogens. The structural characteristics of the thiophene rings enhance its ability to penetrate microbial membranes.

Anti-inflammatory and Antioxidant Effects

In addition to its anticancer and antimicrobial activities, this compound has shown potential as an anti-inflammatory agent . Studies indicate that it can act as a hydroxyl radical scavenger and inhibit superoxide anion generation, which are critical in the inflammatory response .

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and microbial growth.

- Membrane Disruption : Its lipophilic nature allows it to disrupt microbial cell membranes.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

Case Study 1: Cytotoxicity Against MCF-7 Cells

A study evaluated the cytotoxic effects of several chalcone derivatives on MCF-7 breast cancer cells using the MTT assay. Results indicated that this compound exhibited significant cytotoxicity with a low toxicity profile on normal cells, suggesting its potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The results demonstrated that it effectively inhibited growth at low concentrations, underscoring its potential use in developing new antimicrobial therapies.

Eigenschaften

IUPAC Name |

1,3-di(thiophen-3-yl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8OS2/c12-11(10-4-6-14-8-10)2-1-9-3-5-13-7-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXNUVHHGJELRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=CC(=O)C2=CSC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30327459 |

Source

|

| Record name | 1,3-di(3-thienyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194469-38-0 |

Source

|

| Record name | 1,3-di(3-thienyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30327459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.